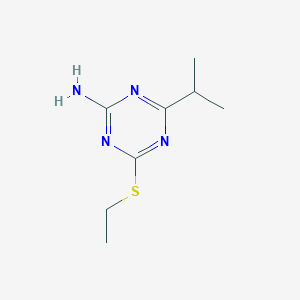

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine

描述

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an ethylthio group at the 4-position and an isopropyl group at the 6-position of the triazine ring, along with an amine group at the 2-position. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

属性

IUPAC Name |

4-ethylsulfanyl-6-propan-2-yl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4S/c1-4-13-8-11-6(5(2)3)10-7(9)12-8/h5H,4H2,1-3H3,(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIORILRPGNCYII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=NC(=N1)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381931 | |

| Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175204-60-1 | |

| Record name | 4-(Ethylsulfanyl)-6-(propan-2-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Key Intermediates

- 2,4-Dichloro-6-isopropyl-1,3,5-triazine or 2,4-di-(alkoxy)-6-isopropyl-1,3,5-triazine serve as common starting materials.

- The introduction of the ethylthio group at the 4-position is achieved by nucleophilic substitution using ethylthiol or ethylthiolate salts.

- The amino group at the 2-position is introduced via ammonolysis or ammonium acetate treatment.

Stepwise Preparation Process

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Starting from 2,4-dichloro-6-isopropyl-1,3,5-triazine, substitution of chlorine at 4-position with ethylthiol | Ethylthiol or sodium ethylthiolate, solvent (e.g., dioxane or nitromethane), moderate heating (100-130°C) | Generates 4-(ethylthio)-6-chloro-1,3,5-triazine intermediate |

| 2 | Ammonolysis of 2-chloro group to introduce amino group | Ammonia or ammonium acetate, acid catalyst, heating (100-140°C) | Converts 2-chloro to 2-amino, yielding this compound |

| 3 | Purification | Recrystallization from suitable solvents such as acetonitrile or petroleum ether | Ensures high purity and crystallinity |

Example Synthesis (Adapted from Patent US3144453 and related literature)

- A mixture of 2,4-dichloro-6-isopropyl-1,3,5-triazine and sodium ethylthiolate is heated in dioxane at 120°C for 1 hour, leading to substitution at the 4-position.

- The resulting 4-(ethylthio)-6-chloro-1,3,5-triazine is then treated with ammonium acetate under heating at 135°C for 2 hours to replace the 2-chloro group with an amino group.

- The product is isolated by filtration and purified by recrystallization from acetonitrile, yielding this compound as a white crystalline solid.

Mechanistic Insights and Reaction Conditions

- Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the triazine ring are activated for nucleophilic substitution due to the electron-deficient nature of the ring. Ethylthiolate acts as a nucleophile replacing chlorine at the 4-position.

- Ammonolysis: Treatment with ammonia or ammonium salts replaces chlorine at the 2-position with an amino group, facilitated by acid catalysis and elevated temperatures.

- Solvent Choice: Polar aprotic solvents such as dioxane or nitromethane improve reaction rates and yields by stabilizing intermediates.

- Temperature Control: Moderate heating (100-140°C) is critical to drive the substitution reactions without decomposing sensitive intermediates.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Yield/Purity |

|---|---|---|

| Starting material | 2,4-Dichloro-6-isopropyl-1,3,5-triazine | Essential for regioselective substitution |

| Nucleophile | Sodium ethylthiolate or ethylthiol | Efficient substitution at 4-position |

| Ammonolysis agent | Ammonia gas or ammonium acetate | Converts 2-chloro to 2-amino group |

| Solvent | Dioxane, nitromethane | Enhances solubility and reaction rate |

| Temperature | 100-140°C | Optimal for substitution and ammonolysis |

| Reaction time | 1-2 hours | Sufficient for complete conversion |

| Purification method | Recrystallization from acetonitrile or petroleum ether | Ensures high purity |

Supporting Research Findings

- The substitution reactions on triazine rings are well-documented to proceed via SNAr mechanisms, with halogen atoms being replaced by nucleophiles such as thiolates and amines under controlled conditions.

- The use of ammonium acetate as an ammonolysis agent is effective in introducing amino groups at specific positions on the triazine ring, as demonstrated in patent literature.

- The ethylthio substitution is stable under reaction conditions and provides the desired functionalization for further applications.

- Purification by recrystallization yields high-purity compounds suitable for analytical and application purposes.

化学反应分析

Types of Reactions

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Ammonia, primary or secondary amines.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Substitution: Various substituted triazines depending on the nucleophile used.

科学研究应用

Agricultural Applications

One of the primary uses of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine is as a herbicide and pesticide intermediate. Its triazine structure is known for its effectiveness in inhibiting photosynthesis in plants, making it valuable in agricultural chemistry.

Case Study: Herbicidal Efficacy

Research has shown that compounds with a triazine backbone can effectively control weed populations. For instance, studies have indicated that derivatives of triazine compounds exhibit significant herbicidal activity against various weed species. The specific compound has been tested for its ability to inhibit the growth of both broadleaf and grassy weeds, demonstrating promising results in controlled environments.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored for its potential as an antimicrobial agent . The presence of the ethylthio group enhances its interaction with biological targets.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated that it exhibited significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential for development into a therapeutic agent.

Material Science

The compound is also being investigated for its use in material science as a stabilizer and additive in polymers. Its chemical structure allows it to interact favorably with various polymer matrices.

Application Example: Polymer Stabilization

In experiments aimed at improving the thermal stability of polymers, incorporating this compound resulted in enhanced thermal resistance compared to control samples without the additive. This application could lead to advancements in creating more durable materials for industrial use.

Summary Table of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Agriculture | Herbicide Intermediate | Effective against broadleaf and grassy weeds |

| Pharmaceuticals | Antimicrobial Agent | Significant inhibition of E. coli and S. aureus |

| Material Science | Polymer Stabilizer | Improved thermal stability in polymer formulations |

作用机制

The mechanism of action of 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

- 4-(Methylthio)-6-isopropyl-1,3,5-triazin-2-amine

- 4-(Ethylthio)-6-methyl-1,3,5-triazin-2-amine

- 4-(Ethylthio)-6-tert-butyl-1,3,5-triazin-2-amine

Uniqueness

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylthio and isopropyl groups can affect the compound’s solubility, stability, and ability to interact with biological targets, making it distinct from other triazine derivatives.

生物活性

4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine, with the CAS number 175204-60-1, is a compound of interest due to its unique chemical structure and potential biological activities. This article aims to synthesize available research findings on the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in various fields.

The molecular formula of this compound is with a molecular weight of 198.29 g/mol. It appears as a white crystalline solid with a melting point between 114°C and 116°C and a boiling point of approximately 404.7°C at 760 mmHg .

Research indicates that compounds with a triazine structure often exhibit diverse biological activities, including antimicrobial and herbicidal properties. The specific mechanism by which this compound exerts its effects remains under investigation. However, it is hypothesized that the ethylthio and isopropyl groups may enhance its interaction with biological targets.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. For instance, compounds similar in structure have been reported to inhibit bacterial growth by interfering with cellular processes such as protein synthesis or cell wall formation. Further detailed studies are required to quantify its efficacy against specific strains and to elucidate the underlying mechanisms.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial properties of various triazine derivatives, including this compound. The results indicated that certain concentrations effectively inhibited the growth of Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µg/mL |

| This compound | Escherichia coli | 75 µg/mL |

This study highlights the potential application of this compound in developing new antimicrobial agents .

常见问题

Q. What are the common synthetic routes for 4-(Ethylthio)-6-isopropyl-1,3,5-triazin-2-amine?

The compound can be synthesized via solvent-free reactions or one-pot methods. For example, solvent-free interactions between substituted triazines and amines preserve functional groups like ethylthio, while one-pot cotrimerization of nitriles with guanidine derivatives enables efficient disubstitution . Adapting these methods requires optimization of molar ratios and reaction temperatures.

Q. How is the molecular structure of this triazine derivative confirmed experimentally?

X-ray crystallography is critical for determining crystal packing and non-covalent interactions (e.g., N···H contacts in triclinic systems). Additionally, and NMR spectroscopy validate substituent positions and electronic environments, as demonstrated in structurally related 4,6-disubstituted triazines .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

- NMR : Assigns protons (e.g., ethylthio vs. isopropyl groups) and carbons.

- IR Spectroscopy : Identifies amine (-NH) and C-S stretching vibrations.

- Mass Spectrometry : Confirms molecular weight (170.24 g/mol) and fragmentation patterns .

Q. What are the typical chemical reactions involving the ethylthio group in this compound?

The ethylthio group participates in nucleophilic substitution reactions. For example, amine exchange with amino acids or thiols can replace the ethylthio moiety, enabling functionalization for biological testing .

Q. How can researchers assess the solubility and stability of this compound?

Solubility is tested in polar (e.g., DMSO, ethanol) and non-polar solvents. Stability studies under varying pH and temperature conditions are conducted via HPLC or UV-Vis spectroscopy. PubChem provides preliminary data on physical properties .

Advanced Research Questions

Q. How can synthesis yields be optimized for this compound?

Yield optimization involves:

Q. What strategies are effective for structure-activity relationship (SAR) studies in antileukemic applications?

SAR studies require systematic substitution of the triazine core. For example:

- Isopropyl Modification : Replacing with bulkier groups (e.g., cyclohexyl) to enhance hydrophobic interactions.

- Ethylthio Replacement : Testing thioether vs. sulfone/sulfoxide derivatives. 3D-QSAR models, as applied to 6-aryl triazines, can predict activity trends .

Q. How can computational modeling aid in understanding this compound’s bioactivity?

Q. What methodologies resolve contradictions in reported biological activity data?

Contradictions (e.g., variable IC values) may arise from assay conditions. Solutions include:

Q. How can regioselective functionalization of the triazine core be achieved?

Regioselectivity is controlled via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。